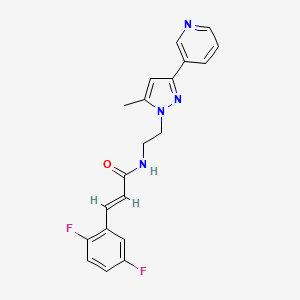
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H18F2N4O and its molecular weight is 368.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Acrylamide backbone : This core structure is known for its versatility in medicinal chemistry.
- Difluorophenyl group : The presence of fluorine atoms enhances lipophilicity and can improve the compound's binding affinity to biological targets.
- Pyridinyl and pyrazolyl moieties : These heterocycles are often associated with various biological activities, including anticancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of acrylamide compounds can inhibit tumor growth in various cancer cell lines. For example, derivatives containing the pyrazole ring have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
- Kinase Inhibition :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | HeLa, A549 | 10 - 30 | |
| Kinase Inhibition | Various cancer cell lines | Not specified | |
| Anti-inflammatory | COX inhibition assays | Not specified |
Detailed Findings
- Anticancer Studies :
- Mechanism of Action :
- In Vivo Efficacy :
特性
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-14-11-19(16-3-2-8-23-13-16)25-26(14)10-9-24-20(27)7-4-15-12-17(21)5-6-18(15)22/h2-8,11-13H,9-10H2,1H3,(H,24,27)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXOENBEQLUAW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














